Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate
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Overview
Description
Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate is a complex organic compound with the molecular formula C25H20FNO6 and a molecular weight of 449.44 g/mol This compound is known for its unique structure, which includes a fluoro-substituted benzoyl group, a furan ring, and a pyrrole ring
Preparation Methods
The synthesis of Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Formation of the Pyrrole Ring: The construction of the pyrrole ring through a series of condensation reactions.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate can be compared with similar compounds such as:
Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate: This compound has a pyridine ring instead of a furan ring, which may result in different biological activities.
Methyl 3-fluoro-4-hydroxybenzoate: This simpler compound lacks the pyrrole and furan rings, making it less complex but also less versatile in terms of chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H20FNO6 |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C25H20FNO6/c1-14-5-6-17(12-19(14)26)22(28)20-21(15-7-9-16(10-8-15)25(31)32-2)27(24(30)23(20)29)13-18-4-3-11-33-18/h3-12,21,28H,13H2,1-2H3/b22-20- |
InChI Key |
UGUOEZGTBZMHSB-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(=O)OC)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C(=O)OC)O)F |
Origin of Product |
United States |
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